molecular formula C12H24O B1652974 (Z)-7-Dodecen-1-ol CAS No. 16695-40-2

(Z)-7-Dodecen-1-ol

Cat. No. B1652974
CAS RN: 16695-40-2
M. Wt: 184.32 g/mol
InChI Key: WWDOVTHLTQFGOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-Dodecen-1-ol is a natural product found in Etlingera elatior with data available.

Scientific Research Applications

Pheromone Perception and Inhibition in Insects

Research has shown that (Z)-7-dodecen-1-ol plays a significant role in the pheromone perception and inhibition in various insect species. For instance, it has been found to prevent males of Trichoplusia ni and Pseudoplusia includens from orienting to a locus of the evaporating sex pheromone (McLaughlin, Mitchell, Chambers, & Tumlinson, 1974). Moreover, it was identified as part of the sex attractant of the silver Y moth, Autographa gamma, and present in natural female sex pheromone extracts (Tóth, Szőcs, Majoros, Bellas, & Novák, 1983).

Role in Sex Pheromone of Cabbage Looper

The compound also appears to undergo enzymatic conversion in the presence of sex attractant of the cabbage looper, resulting in a potent inhibitor of behavioral responses (Ferkovich, Mayer, & Rutter, 1973). This indicates its significant role in the olfactory processes of this insect.

Involvement in Termite Trail-Following

(Z)-7-Dodecen-1-ol has also been investigated in the context of termite behavior. It is structurally similar to trail-following semiochemicals of several termite species, suggesting its potential role in termite communication (Argenti, Bellina, Carpita, Rossi, & Rossi, 1994).

Disruption of Pheromone Communication in Fall Armyworm

Additionally, it has been utilized in field tests as a sex attractant inhibitor, significantly reducing the attraction of male fall armyworms to females. This demonstrates its potential application in disrupting pheromone communication for pest control (Mitchell, Copeland, Sparks, & Sekul, 1974).

properties

CAS RN

16695-40-2

Product Name

(Z)-7-Dodecen-1-ol

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

dodec-7-en-1-ol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-12H2,1H3

InChI Key

WWDOVTHLTQFGOZ-UHFFFAOYSA-N

SMILES

CCCCC=CCCCCCCO

Canonical SMILES

CCCCC=CCCCCCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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